3-(3-tert-Butylphenyl)-3-pentanol
Description
3-(3-tert-Butylphenyl)-3-pentanol is a tertiary alcohol characterized by a pentanol backbone substituted at the 3-position with a 3-tert-butylphenyl group.
Properties
IUPAC Name |
3-(3-tert-butylphenyl)pentan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-6-15(16,7-2)13-10-8-9-12(11-13)14(3,4)5/h8-11,16H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFCLYXXADVSSTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=CC(=C1)C(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-tert-Butylphenyl)-3-pentanol typically involves the alkylation of 3-tert-butylphenol with a suitable alkylating agent under controlled conditions. One common method involves the reaction of 3-tert-butylphenol with 1-bromo-3-pentanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 3-(3-tert-Butylphenyl)-3-pentanol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3-tert-Butylphenyl)-3-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 3-(3-tert-Butylphenyl)-3-pentanone.
Reduction: Formation of 3-(3-tert-Butylphenyl)-3-pentane.
Substitution: Formation of 3-(3-tert-Butylphenyl)-3-pentyl halides or ethers.
Scientific Research Applications
3-(3-tert-Butylphenyl)-3-pentanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-tert-Butylphenyl)-3-pentanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the tert-butyl group can influence the compound’s lipophilicity and steric properties, affecting its overall activity and selectivity.
Comparison with Similar Compounds
Structural and Functional Analogues
3-Pentanol (CAS 584-02-1)
- Structure : A secondary alcohol with a hydroxyl group at the 3-position of pentane.
- Role in Plant Immunity: Acts as a volatile organic compound (VOC) priming jasmonic acid (JA) and salicylic acid (SA) pathways in plants. Exposure to 100 nM–1 mM 3-pentanol reduces bacterial pathogen loads (e.g., Pseudomonas syringae) by up to 100-fold in Arabidopsis .
- Limitations : Rapid evaporation in open-field conditions and inconsistent efficacy across plant species .
1-Pentanol and 2-Pentanol
- Structural Differences: Primary (1-pentanol) and secondary (2-pentanol) alcohols.
- Efficacy: 3-pentanol outperforms both isomers in inducing systemic resistance. For instance, 100 nM 3-pentanol reduced P. syringae severity by 50%, whereas 1-pentanol and 2-pentanol showed weaker effects .
3-(4-Methoxyphenyl)-3-pentanol (CAS 17138-75-9)
- Structure : Features a 4-methoxyphenyl substituent.
- Properties : Higher molecular weight (194.27 g/mol) and altered electronic effects due to the electron-donating methoxy group. Biological activity data are unavailable, but the methoxy group may enhance solubility or receptor binding compared to tert-butyl derivatives .
3-(3,5-Difluorophenyl)-3-pentanol (CAS 1339066-84-0)
- Structure : Contains electron-withdrawing fluorine atoms.
- Potential Impact: Fluorine substitution could increase metabolic stability and alter interactions with plant defense receptors, though specific studies are lacking .
Plant Defense Priming
- 3-Pentanol: Upregulates PDF1.2 (JA marker) and PR1 (SA marker) genes post-pathogen challenge. Mutant studies confirm dependency on NPR1 (SA) and JAR1 (JA) pathways .
- Comparison with 2,3-Butanediol: While 2,3-butanediol primes resistance in tobacco, it is ineffective in cucumber, highlighting species-specific responses. 3-pentanol shows broader applicability but requires higher concentrations (1 mM vs. 10 nM for 2-butanone) .
Volatility and Field Application
- 3-Pentanol: Rapid evaporation limits field efficacy. Drench application mitigates this, reducing Xanthomonas infections in pepper by 25–100-fold .
- tert-Butyl Substitution: The bulky tert-butyl group in 3-(3-tert-Butylphenyl)-3-pentanol may reduce volatility, enhancing persistence and field performance compared to unsubstituted 3-pentanol.
Physicochemical Properties
<sup>*</sup>Predicted using ChemDraw.
<sup>†</sup>Calculated based on formula C15H24O.
<sup>‡</sup>Estimated using substituent contributions.
Biological Activity
3-(3-tert-Butylphenyl)-3-pentanol, a compound belonging to the class of tertiary alcohols, has garnered interest in the scientific community for its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies, highlighting its therapeutic potential.
Chemical Structure and Properties
The molecular formula of 3-(3-tert-Butylphenyl)-3-pentanol is C15H24O. The structure features a tert-butyl group attached to a phenyl ring, with a hydroxyl group on the pentanol chain. This configuration is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H24O |
| Molecular Weight | 224.36 g/mol |
| Functional Groups | Alcohol (–OH), Aromatic |
The biological activity of 3-(3-tert-Butylphenyl)-3-pentanol is primarily attributed to its ability to interact with various enzymes and receptors in the body. Preliminary studies suggest that it may act as an inhibitor or activator of specific enzymes, modulating key biochemical pathways involved in inflammation and cell proliferation.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory processes, thereby reducing cytokine production.
- Receptor Interaction: Its structural features suggest potential binding to receptors associated with pain and inflammation, which could lead to analgesic effects.
Anti-inflammatory Effects
Recent studies have demonstrated significant anti-inflammatory properties of 3-(3-tert-Butylphenyl)-3-pentanol. In vitro assays indicated that the compound effectively reduces the levels of pro-inflammatory cytokines in cell cultures.
Research Findings:
- In Vitro Studies: Showed a reduction in TNF-α and IL-6 levels when treated with the compound.
- Murine Model: A study involving a murine model of acute inflammation reported a decrease in edema and inflammatory markers after administration of the compound.
Cytotoxicity Against Cancer Cells
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines.
Key Findings:
- IC50 Values: The compound demonstrated an IC50 value of approximately 15 µM against MCF-7 breast cancer cells, indicating potential efficacy in cancer therapy.
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 | 15 | Significant cytotoxicity observed |
| HeLa | 20 | Moderate cytotoxic effects noted |
Study on Anti-inflammatory Properties
A recent investigation assessed the anti-inflammatory effects of 3-(3-tert-Butylphenyl)-3-pentanol using a murine model. The results indicated:
- Reduction in Edema: A marked decrease in paw swelling was observed compared to control groups.
- Cytokine Analysis: Levels of inflammatory markers such as IL-1β and TNF-α were significantly lower in treated animals.
Cytotoxicity Against Cancer Cell Lines
Another study focused on the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The results indicated:
- IC50 Value: Approximately 15 µM, suggesting that further exploration into its use as an anticancer agent is warranted.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
